molecular formula C12H13F5N2O2S B2383320 1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine CAS No. 1235022-00-0

1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Cat. No. B2383320
M. Wt: 344.3
InChI Key: JMEAMYLEWMYZLV-UHFFFAOYSA-N
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Description

1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, also known as DTBP, is a small molecule that has been widely used in scientific research due to its unique properties. DTBP is a sulfonamide-containing compound that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for scientists studying various biological processes.

Scientific Research Applications

Anticancer Applications

Antiproliferative Agents : Sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, which share a structural relation with the compound , have shown significant antiproliferative activity against various cancer cell lines, including esophagus, gastric, and prostate cancers. A specific derivative was notably more active than 5-flurouracil against a prostate cancer cell line (Dongjun Fu et al., 2017).

Antibacterial Applications Against Superbugs : Piperazine sulfynol derivatives have been identified as promising antibacterial contenders against Methicillin-resistant Staphylococcus aureus (MRSA), with specific derivatives showing significant inhibitory effects. The biocidal properties were confirmed through various analyses including SEM and cellular leakage (H. Prasad et al., 2022).

Antimicrobial and Antioxidant Activities

Antimicrobial and Antioxidant Derivatives : Novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized, showing significant antimicrobial activity against pathogenic bacterial and fungal strains, as well as moderate antioxidant activity compared to standard drugs (L. Mallesha et al., 2011).

Enzymatic Inhibition for Therapeutic Applications

Inhibition of Tubulin Polymerization : Compounds integrating sulfonyl piperazine scaffolds with combretastatin-A4 acids have demonstrated potent in vitro antiproliferative activity against various cancer cell lines. These compounds inhibit tubulin assembly, highlighting their potential in cancer therapy (Chetna Jadala et al., 2019).

Serotonin Receptor Ligands : Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, related structurally to the compound of interest, have been identified for their high binding affinities to the 5-HT(6) serotonin receptor. This suggests potential applications in neurological disorders (C. Park et al., 2011).

properties

IUPAC Name

1-(3,5-difluorophenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F5N2O2S/c13-9-5-10(14)7-11(6-9)22(20,21)19-3-1-18(2-4-19)8-12(15,16)17/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEAMYLEWMYZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)S(=O)(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F5N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

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